molecular formula C30H41N7O8 B12291240 2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B12291240
M. Wt: 627.7 g/mol
InChI Key: BIQIBTZNQSBYKP-UHFFFAOYSA-N
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Description

2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the cyclohexyl derivative, followed by the introduction of the pteridine ring system. The final steps involve the coupling of the benzoyl and pentanedioic acid moieties under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: A related compound with similar functional groups but a simpler structure.

    Imidazole derivatives: Compounds with a similar ring structure and potential biological activity.

Properties

IUPAC Name

2-[[4-[[2-amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N7O8/c1-15(2)20-9-4-16(3)12-22(20)45-30(44)37-19(14-33-25-24(37)27(41)36-29(31)35-25)13-32-18-7-5-17(6-8-18)26(40)34-21(28(42)43)10-11-23(38)39/h5-8,15-16,19-22,32H,4,9-14H2,1-3H3,(H,34,40)(H,38,39)(H,42,43)(H4,31,33,35,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQIBTZNQSBYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)N2C(CNC3=C2C(=O)NC(=N3)N)CNC4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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